molecular formula C14H23NO3 B3164470 Butyl[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893572-55-9

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3164470
CAS No.: 893572-55-9
M. Wt: 253.34 g/mol
InChI Key: IJBRWNDWCUZLPZ-UHFFFAOYSA-N
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Description

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine (CAS: 893572-94-6) is a secondary amine featuring a butyl group attached to a methylamine backbone substituted with a 2,4,5-trimethoxyphenyl moiety. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol . This compound is primarily used as an organic building block in chemical synthesis and pharmaceutical research. Structural analogs of this compound often vary in alkyl chain length (e.g., propyl, isopropyl, or allyl groups) or substituents on the aromatic ring, leading to differences in physicochemical properties and biological activity .

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-7-15-10-11-8-13(17-3)14(18-4)9-12(11)16-2/h8-9,15H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBRWNDWCUZLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,4,5-Trimethoxybenzyl chloride+ButylamineThis compound+Hydrochloric acid\text{2,4,5-Trimethoxybenzyl chloride} + \text{Butylamine} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,4,5-Trimethoxybenzyl chloride+Butylamine→this compound+Hydrochloric acid

The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine Butyl C₁₄H₂₃NO₃ 253.34 High steric bulk; used in synthetic chemistry
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine Isopropyl C₁₃H₂₁NO₃ 239.31 Smaller alkyl chain; lower molecular weight
TMA-2 (1-(2,4,5-Trimethoxyphenyl)propan-2-amine) Propyl C₁₂H₁₉NO₃ 225.29 Psychoactive properties; detected in forensic analyses
Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine Allyl C₁₃H₁₉NO₃ 237.30 Unsaturated alkyl chain; potential for reactivity

Key Observations :

  • The butyl derivative (C₁₄H₂₃NO₃) exhibits higher lipophilicity compared to shorter-chain analogs like TMA-2 (C₁₂H₁₉NO₃), which may influence bioavailability and metabolic stability .

Biological Activity

Butyl[(2,4,5-trimethoxyphenyl)methyl]amine is an organic compound notable for its unique structure, which consists of a butyl group attached to a benzylamine framework that features three methoxy substituents on the phenyl ring. This structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry and organic synthesis.

  • Molecular Formula : C14H23NO3
  • Molar Mass : 253.34 g/mol

The methoxy groups in the compound can enhance its lipophilicity and facilitate interactions with biological targets such as enzymes and receptors. These interactions may influence binding affinity and specificity, potentially enhancing bioavailability.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities due to its ability to form hydrogen bonds with biological macromolecules. The following sections detail specific areas of research concerning its biological activity.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of several derivatives similar to this compound on various cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations:

CompoundCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis via caspase activation
10cMDA-MB-2312.5Cell cycle arrest and apoptosis
18HeLa14.31Microtubule destabilization

These findings suggest that compounds with similar structures may disrupt critical cellular processes leading to cancer cell death.

Interaction with Biological Targets

The methoxy groups in this compound are hypothesized to interact with various enzymes and receptors, which could modulate their activity and lead to therapeutic effects. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways crucial for cell proliferation and survival.

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound with target proteins. These studies suggest that minor structural variations can significantly impact biological activity:

  • Binding Affinity : Variations in substituents can enhance or reduce binding efficiency.
  • Hydrogen Bonding : The presence of methoxy groups allows for multiple hydrogen bond formations with target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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